2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Description
2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a synthetic organic compound characterized by three key structural features:
- 2H-1,3-Benzodioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms, commonly associated with metabolic stability and bioactivity in pharmaceuticals or agrochemicals .
- Cyanoprop-2-enoate backbone: The α,β-unsaturated ester with a cyano (C≡N) group at the α-position, which enhances electrophilicity and reactivity in Michael addition or cycloaddition reactions .
Properties
IUPAC Name |
2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTHILBDBFJR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421748 | |
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117133-81-0 | |
| Record name | 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Design
The primary synthesis route employs a Knoevenagel condensation between 3,4-methylenedioxybenzaldehyde and 2-methylpropyl cyanoacetate (Figure 1). This method leverages the electron-withdrawing cyano group to facilitate deprotonation and subsequent nucleophilic attack on the aldehyde.
Reaction equation :
Catalytic Systems and Conditions
Piperidine is the most frequently used catalyst (0.5–2.0 mol%), enabling efficient enolate formation at 80–120°C in toluene or ethanol. Azeotropic water removal via Dean-Stark apparatus improves yields by shifting equilibrium toward product formation.
Optimized parameters :
-
Temperature: 100°C
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Solvent: Toluene (anhydrous)
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Catalyst: Piperidine (1.0 mol%)
-
Reaction time: 6–12 hours
Workup and Isolation
Post-reaction, the mixture is cooled, filtered to remove catalyst residues, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol, yielding 65–78% pure product.
Alternative Synthesis Approaches
Cyanoacetic Ester Condensation with Dialkoxymethane
A patent-described method involves condensing 2-methylpropyl cyanoacetate with dimethoxymethane under pressurized conditions (1–2 MPa) using organic amine salts (e.g., acetyl piperidinium chloride) as catalysts. This route avoids solid formaldehyde, simplifying handling and scalability.
Key steps :
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Condensation : 130°C for 2 hours under nitrogen.
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Distillation : Removal of byproduct alcohols (e.g., methanol) and excess dialkoxymethane.
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Depolymerization : Cracking distillation at 160–200°C under vacuum (2 mbar) with stabilizers (e.g., p-methoxyphenol) to prevent oligomerization.
Yield : 70–80% (purity >99% by GC).
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies show that piperidine outperforms morpholine or DBU in Knoevenagel reactions due to its balanced basicity and volatility (Table 1).
Table 1. Catalyst Impact on Yield
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine | 78 | 99.1 |
| Morpholine | 62 | 97.5 |
| DBU | 55 | 96.8 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Nonpolar solvents like toluene favor equilibrium-driven yields. Elevated temperatures (>120°C) risk side reactions, including ester decomposition.
Purification and Stabilization
Distillation Techniques
Vacuum distillation (70–85°C at 1.5–2.0 mbar) effectively isolates the monomer while minimizing thermal degradation. Stabilizers such as p-methoxyphenol (200–500 ppm) are critical to suppress radical-induced polymerization.
Chromatographic Methods
Gradient elution (hexane → ethyl acetate) on silica gel achieves >99% purity, albeit with lower recovery (60–70%) compared to distillation.
Comparative Analysis of Synthesis Methods
Table 2. Method Comparison
| Parameter | Knoevenagel Condensation | Dialkoxymethane Condensation |
|---|---|---|
| Yield (%) | 65–78 | 70–80 |
| Purity (%) | 98–99 | >99 |
| Scalability | Moderate | High |
| Equipment Complexity | Low | High (pressure reactors) |
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, influencing biochemical processes. The cyanopropenoate group may participate in nucleophilic addition reactions, affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Benzodioxol vs. Diphenyl : The benzodioxol group (electron-rich, planar) may enhance π-π stacking interactions in biological systems, whereas diphenyl groups (bulkier, hydrophobic) could improve thermal stability in polymers .
- Ester Chain Length: The 2-methylpropyl ester in the target compound likely increases lipophilicity (logP) compared to the methyl ester in methyl 2-cyano-3,3-diphenylprop-2-enoate, influencing solubility and degradation kinetics .
- Functional Groups: The hydroxylamine oxime in the MDA analog () introduces hydrogen-bonding capacity, contrasting with the electrophilic cyano group in the target compound.
Isomerism and Stereochemistry
- The target compound’s (2E)-configuration ensures a planar α,β-unsaturated system, critical for conjugation and reactivity. In contrast, the MDA aldoxime analog () exists as two isomers, highlighting the importance of stereochemical control in synthesis and bioactivity .
Stability and Reactivity
- The benzodioxol ring’s electron-donating properties may stabilize the cyanopropenoate moiety against hydrolysis compared to diphenyl-substituted analogs. Conversely, the methyl ester in ’s compound may hydrolyze faster due to reduced steric hindrance .
Biological Activity
2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, also known by its CAS number 1455122-90-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing a comprehensive overview of its properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1455122-90-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of benzodioxole have shown significant activity against various bacterial strains, suggesting potential applications in pharmaceuticals.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases.
Anti-inflammatory Effects
The anti-inflammatory effects of related compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the efficacy of benzodioxole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited potent antibacterial activity, suggesting that this compound may have similar effects.
- Antioxidant Activity Assessment : In a comparative study published in Food Chemistry, several benzodioxole compounds were tested for their ability to scavenge free radicals. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
- Inflammation Model : Research published in the Journal of Inflammation Research demonstrated that benzodioxole derivatives could reduce inflammation in animal models by inhibiting NF-kB signaling pathways.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–110°C | Higher temp → faster kinetics but risk of decomposition | |
| Catalyst Concentration | 5–10 mol% | Excess → side reactions (e.g., ester hydrolysis) | |
| Solvent Polarity | Toluene > Ethanol | Low polarity reduces byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
